Cas no 1270464-01-1 (2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol)

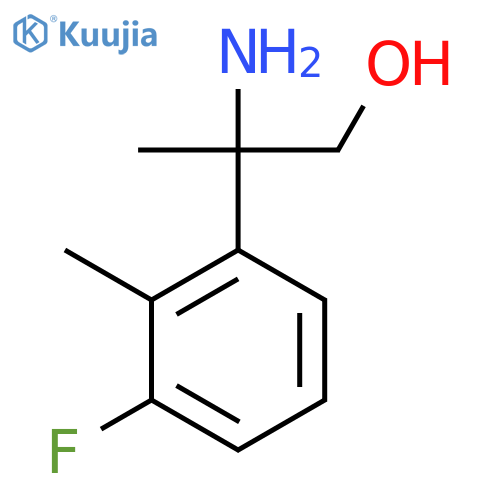

1270464-01-1 structure

商品名:2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol

2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol

- 1270464-01-1

- AKOS006369171

- EN300-1847400

-

- インチ: 1S/C10H14FNO/c1-7-8(10(2,12)6-13)4-3-5-9(7)11/h3-5,13H,6,12H2,1-2H3

- InChIKey: XSKLLHTVDRTBCO-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1C)C(C)(CO)N

計算された属性

- せいみつぶんしりょう: 183.105942232g/mol

- どういたいしつりょう: 183.105942232g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 46.2Ų

2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1847400-5.0g |

2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol |

1270464-01-1 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1847400-0.05g |

2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol |

1270464-01-1 | 0.05g |

$768.0 | 2023-09-19 | ||

| Enamine | EN300-1847400-1.0g |

2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol |

1270464-01-1 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1847400-0.5g |

2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol |

1270464-01-1 | 0.5g |

$877.0 | 2023-09-19 | ||

| Enamine | EN300-1847400-0.25g |

2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol |

1270464-01-1 | 0.25g |

$840.0 | 2023-09-19 | ||

| Enamine | EN300-1847400-0.1g |

2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol |

1270464-01-1 | 0.1g |

$804.0 | 2023-09-19 | ||

| Enamine | EN300-1847400-10.0g |

2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol |

1270464-01-1 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1847400-10g |

2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol |

1270464-01-1 | 10g |

$3929.0 | 2023-09-19 | ||

| Enamine | EN300-1847400-5g |

2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol |

1270464-01-1 | 5g |

$2650.0 | 2023-09-19 | ||

| Enamine | EN300-1847400-2.5g |

2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol |

1270464-01-1 | 2.5g |

$1791.0 | 2023-09-19 |

2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

1270464-01-1 (2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol) 関連製品

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量